molecular formula C20H19NO6 B11044980 Ethyl 4-{[(Z)-2-hydroxy-4-(4-methoxyphenyl)-4-oxo-2-butenoyl]amino}benzoate

Ethyl 4-{[(Z)-2-hydroxy-4-(4-methoxyphenyl)-4-oxo-2-butenoyl]amino}benzoate

Cat. No.: B11044980
M. Wt: 369.4 g/mol
InChI Key: AWELFVSCLOXPGG-ATVHPVEESA-N
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Description

Ethyl 4-{[(Z)-2-hydroxy-4-(4-methoxyphenyl)-4-oxo-2-butenoyl]amino}benzoate is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of a benzoate ester linked to a hydroxy-oxo-butenoyl moiety, which is further substituted with a methoxyphenyl group. The compound’s structure suggests potential reactivity and utility in synthetic chemistry, medicinal chemistry, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-{[(Z)-2-hydroxy-4-(4-methoxyphenyl)-4-oxo-2-butenoyl]amino}benzoate typically involves multi-step organic reactions. One common method includes the condensation of ethyl 4-aminobenzoate with a suitable aldehyde, followed by cyclization and esterification reactions. The reaction conditions often require the use of catalysts, such as acids or bases, and solvents like ethanol or acetonitrile to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed under controlled temperatures and pressures. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the product. Purification steps, such as recrystallization or chromatography, are essential to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-{[(Z)-2-hydroxy-4-(4-methoxyphenyl)-4-oxo-2-butenoyl]amino}benzoate can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoic acid derivatives, while reduction can produce alcohols or ethers.

Scientific Research Applications

Ethyl 4-{[(Z)-2-hydroxy-4-(4-methoxyphenyl)-4-oxo-2-butenoyl]amino}benzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anti-inflammatory properties.

    Medicine: Explored for its potential as a drug candidate due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which Ethyl 4-{[(Z)-2-hydroxy-4-(4-methoxyphenyl)-4-oxo-2-butenoyl]amino}benzoate exerts its effects involves interactions with various molecular targets. The compound’s functional groups allow it to bind to enzymes or receptors, potentially inhibiting or activating specific biochemical pathways. For example, the hydroxy and carbonyl groups can form hydrogen bonds with active sites of enzymes, altering their activity.

Comparison with Similar Compounds

Ethyl 4-{[(Z)-2-hydroxy-4-(4-methoxyphenyl)-4-oxo-2-butenoyl]amino}benzoate can be compared with other similar compounds, such as:

    Ethyl 4-aminobenzoate: Lacks the hydroxy-oxo-butenoyl moiety, making it less reactive.

    4-Methoxyphenyl derivatives: Similar in structure but may differ in reactivity and biological activity.

    Benzoate esters: Share the ester functional group but vary in their substituents, affecting their properties.

Properties

Molecular Formula

C20H19NO6

Molecular Weight

369.4 g/mol

IUPAC Name

ethyl 4-[[(Z)-4-hydroxy-4-(4-methoxyphenyl)-2-oxobut-3-enoyl]amino]benzoate

InChI

InChI=1S/C20H19NO6/c1-3-27-20(25)14-4-8-15(9-5-14)21-19(24)18(23)12-17(22)13-6-10-16(26-2)11-7-13/h4-12,22H,3H2,1-2H3,(H,21,24)/b17-12-

InChI Key

AWELFVSCLOXPGG-ATVHPVEESA-N

Isomeric SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)C(=O)/C=C(/C2=CC=C(C=C2)OC)\O

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)C(=O)C=C(C2=CC=C(C=C2)OC)O

Origin of Product

United States

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